Tetrachlorohydroquinone

Description

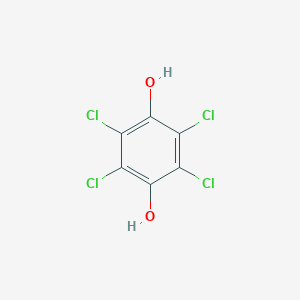

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSPPMGXZPHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058958 | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-87-6 | |

| Record name | Tetrachloro-p-hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Tetrachlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorohydroquinone (TCHQ), a significant metabolite of the widely used organochlorine biocide pentachlorophenol (B1679276) (PCP), has garnered considerable attention within the scientific community.[1][2][3][4][5] Its toxicological profile and involvement in cellular processes make it a compound of interest for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in cellular signaling pathways. All quantitative data is presented in easily digestible tables, and key experimental methodologies are detailed. Furthermore, this guide includes mandatory visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of TCHQ's biological impact.

Physicochemical Properties

This compound is a chlorinated aromatic organic compound.[6] It presents as a light beige or off-white to light orange crystalline powder.[1][7] The core physicochemical properties of TCHQ are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₆H₂Cl₄O₂ | [4][6][7][8] |

| IUPAC Name | 2,3,5,6-tetrachlorobenzene-1,4-diol | [9] |

| Synonyms | TCHQ, 2,3,5,6-Tetrachlorohydroquinone, Dihydro-p-chloranil | [4][9] |

| CAS Number | 87-87-6 | [4][6][8][9] |

| Molecular Weight | 247.89 g/mol | [4][8][9] |

| Melting Point | 238-242 °C | [5] |

| Boiling Point | 352.31°C (estimated) | [5] |

| Appearance | Light beige to light yellow/orange crystalline solid | [1][6][7] |

| Solubility | Water: 21.5 mg/L | [5][7] |

| DMSO: 30 mg/mL | [5] | |

| Methanol: Slightly soluble (heated) | [5][7] | |

| Ethanol (B145695): 30 mg/mL | ||

| DMF: 30 mg/mL | [5] | |

| pKa | 5.54 ± 0.33 (Predicted) | [5] |

Spectral Data

The structural elucidation and identification of this compound are supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of TCHQ is available and can be accessed through chemical databases. Key absorptions are expected for the O-H and C-Cl bonds, as well as aromatic C-C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for TCHQ has been reported. Due to the symmetrical nature of the molecule, a simplified spectrum is expected.

-

Mass Spectrometry (MS): GC-MS data is available, providing information on the fragmentation pattern of TCHQ, which is crucial for its identification in complex mixtures.

-

UV-Visible (UV-Vis) Spectroscopy: TCHQ exhibits a maximum absorption (λmax) at 309 nm.[5] In acetonitrile, an absorption wavelength of 211 nm with a molar extinction coefficient of 39900 M⁻¹cm⁻¹ has been reported.[10]

Experimental Protocols

Synthesis of this compound

Reaction Overview:

Hydroquinone (B1673460) can be chlorinated using chlorine gas in the presence of a suitable solvent and potentially a catalyst. The reaction proceeds through intermediates with lower degrees of chlorination.

Inferred Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a condenser, and a mechanical stirrer.

-

Initial Charge: Charge the flask with hydroquinone and a suitable solvent, such as aqueous hydrochloric acid.

-

Chlorination: Bubble chlorine gas through the stirred solution. The reaction temperature should be carefully controlled, likely starting at a lower temperature and gradually increasing. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the formation of chlorinated intermediates and the final product.

-

Work-up: Once the reaction is complete, the excess chlorine gas should be purged with an inert gas (e.g., nitrogen). The solid product can be isolated by filtration.

-

Purification: The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Principle:

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.

General Protocol:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of acetic acid and ethanol have been suggested for the recrystallization of related quinones.[4]

-

Dissolution: Place the crude TCHQ in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Cytotoxicity Assay

Objective:

To determine the cytotoxic effects of this compound on a specific cell line.

Methodology (based on a typical MTT assay):

-

Cell Culture: Culture the desired cell line (e.g., human liver cells, splenocytes) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

TCHQ Treatment: Prepare a stock solution of TCHQ in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of TCHQ. Include a vehicle control (medium with the solvent) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of TCHQ relative to the vehicle control. The EC₅₀ value (the concentration that causes 50% of the maximum effect) can be determined by plotting the cell viability against the log of the TCHQ concentration.

Biological Activity and Signaling Pathways

This compound is known to be cytotoxic and can induce the production of reactive oxygen species (ROS).[1][2][3][4][5] This increase in ROS can trigger various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to different cellular outcomes such as apoptosis or necrosis.[11]

TCHQ-Induced ROS and MAPK Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by TCHQ, leading to cellular stress and potential cell death.

Caption: TCHQ-induced ROS production and subsequent activation of the MAPK signaling pathway.

Experimental Workflow for Investigating TCHQ Cytotoxicity

The diagram below outlines a typical experimental workflow for studying the cytotoxic effects of this compound.

References

- 1. This compound(87-87-6) IR2 [m.chemicalbook.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 87-87-6 [chemicalbook.com]

- 5. 87-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hydroquinone, tetrachloro- [webbook.nist.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. EP0649830B1 - Process for the preparation of tetrachloro-1,4-Benzoquinone - Google Patents [patents.google.com]

- 9. Tetrachloro-p-hydroquinone | C6H2Cl4O2 | CID 66603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PhotochemCAD | this compound [photochemcad.com]

- 11. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloro-1,4-benzenediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,5,6-tetrachloro-1,4-benzenediol, a crucial intermediate in various chemical manufacturing processes. The synthesis is primarily a two-step process commencing with the oxidative chlorination of a suitable aromatic precursor, followed by the reduction of the resulting quinone. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The principal route for the synthesis of 2,3,5,6-tetrachloro-1,4-benzenediol involves two key transformations:

-

Oxidative Chlorination: Hydroquinone (B1673460) is treated with a chlorinating agent in an acidic medium. This step results in the formation of 2,3,5,6-tetrachloro-1,4-benzoquinone, commonly known as chloranil (B122849).

-

Reduction: The intermediate, chloranil, is then reduced to yield the final product, 2,3,5,6-tetrachloro-1,4-benzenediol.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 2,3,5,6-tetrachloro-1,4-benzenediol.

Step 1: Synthesis of 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)

The synthesis of chloranil from hydroquinone is a well-established industrial process. The following protocol is based on patented methods which aim for high purity and yield.[1][2]

Materials and Reagents:

-

Hydroquinone

-

Concentrated Hydrochloric Acid (20-37%)

-

Chlorine gas

-

Iron(III) chloride (catalyst)

-

Anionic dispersant

-

Water

-

Nitrogen gas

Procedure:

-

Initial Charge: In a reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser, a portion of the total hydroquinone to be used is introduced into a 4- to 6-fold molar excess of 20-37% aqueous hydrochloric acid. Catalytic amounts of iron(III) chloride and an anionic dispersant are also added to the mixture.[1]

-

First Chlorination Stage: Chlorine gas is introduced into the stirred suspension. The amount of chlorine is typically 1.5 to 2.0 times the molar amount of the total hydroquinone. The reaction temperature is maintained between 20°C and 90°C.[1]

-

Second Hydroquinone Addition: The remaining portion of the hydroquinone is then added to the reaction mixture, either as a solid or as a concentrated aqueous solution.[1]

-

Second Chlorination Stage: Another 1.5 to 2.0 times the molar amount of chlorine gas is introduced. During this stage, the concentration of hydrochloric acid is maintained at 23-25% by the controlled addition of water.[1]

-

Final Chlorination and Oxidation: The temperature of the reaction mixture is raised to 100-107°C with the continued introduction of chlorine gas (1.7 to 2.5 times the molar amount). The hydrochloric acid concentration is adjusted to 20-22% by adding more water. This final stage ensures the complete chlorination and oxidation to chloranil.[1]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to approximately 30-40°C under a nitrogen blanket. The solid chloranil is isolated by filtration. The filter cake is washed sequentially with methanol and hot water to remove impurities.[2] The final product is a yellow crystalline solid.

Step 2: Reduction of 2,3,5,6-Tetrachloro-1,4-benzoquinone to 2,3,5,6-Tetrachloro-1,4-benzenediol

The reduction of the quinone to the hydroquinone can be effectively achieved using sodium dithionite (B78146).[3][4]

Materials and Reagents:

-

2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (B95107) (THF) or other suitable organic solvent

-

Water

Procedure:

-

Dissolution: The chloranil is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF).[4]

-

Preparation of Reducing Agent Solution: A saturated aqueous solution of sodium dithionite is prepared.

-

Reduction Reaction: The aqueous sodium dithionite solution is added to the solution of chloranil with stirring at room temperature. The reaction progress can be monitored by the color change of the solution from yellow (chloranil) to colorless or light-colored.[4]

-

Work-up and Isolation: Upon completion of the reaction, the organic layer is separated. The solvent is removed under reduced pressure to yield the crude 2,3,5,6-tetrachloro-1,4-benzenediol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a crystalline solid.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of 2,3,5,6-tetrachloro-1,4-benzenediol.

Table 1: Reaction Parameters for the Synthesis of Chloranil

| Parameter | Value | Reference |

| Starting Material | Hydroquinone | [1][2] |

| Chlorinating Agent | Chlorine Gas | [1][2] |

| Solvent/Medium | Aqueous Hydrochloric Acid (20-37%) | [1] |

| Catalyst | Iron(III) Chloride | [1] |

| Temperature Range | 20 - 107 °C | [1] |

| Reaction Time | 5 - 15 hours | [2] |

| Purity of Chloranil | > 98% | [1] |

| Yield of Chloranil | ~95% | [1] |

Table 2: Physical and Spectroscopic Data for 2,3,5,6-Tetrachloro-1,4-benzenediol

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O₂ | |

| Molecular Weight | 247.89 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | ~232 °C | |

| ¹H NMR (CDCl₃, δ) | ~5.5 (s, 2H, OH) | |

| ¹³C NMR (CDCl₃, δ) | ~145 (C-OH), ~120 (C-Cl) |

Note: Specific spectroscopic data may vary depending on the solvent and instrument used.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2,3,5,6-tetrachloro-1,4-benzenediol.

Conclusion

The synthesis of 2,3,5,6-tetrachloro-1,4-benzenediol is a robust two-step process that can be performed with high yield and purity. Careful control of reaction parameters, particularly during the chlorination stage, is crucial for minimizing the formation of byproducts. The subsequent reduction of the intermediate chloranil provides the desired benzenediol. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetrachlorohydroquinone (CAS 87-87-6) for Researchers and Drug Development Professionals

An Overview of a Potent Redox-Active Metabolite

Tetrachlorohydroquinone (TCHQ), with the Chemical Abstracts Service (CAS) number 87-87-6, is a chlorinated aromatic organic compound. It is primarily known as a major and toxic metabolite of the widely used biocide and wood preservative, pentachlorophenol (B1679276) (PCP).[1][2] This technical guide provides a comprehensive overview of TCHQ, focusing on its chemical properties, toxicological effects, and the molecular mechanisms underlying its activity, with a particular emphasis on experimental protocols and signaling pathways relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of hydroquinone (B1673460) with four chlorine atoms substituted on the benzene (B151609) ring.[3] It typically appears as a light beige or tan crystalline solid.[3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87-87-6 | [3][5] |

| Molecular Formula | C₆H₂Cl₄O₂ | [3][6] |

| Molecular Weight | 247.89 g/mol | [6][7] |

| Melting Point | 238-240 °C | [6] |

| Boiling Point | 352.31°C (estimate) | [6] |

| Flash Point | 126.9°C | [6] |

| Water Solubility | 21.5 mg/L | [6] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in Methanol (heated). | [6][8] |

| Appearance | Light beige to brown crystalline powder. | [3][4] |

| Synonyms | 2,3,5,6-Tetrachloro-1,4-benzenediol, TCHQ, Perchlorohydroquinone, Dihydro-p-chloranil | [5][9] |

Toxicological Profile and Safety

TCHQ is classified as a hazardous substance, being harmful if swallowed and causing serious eye damage and skin irritation.[4][5] It is also toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[10] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[10] There is limited evidence suggesting it may have mutagenic and cumulative effects following exposure.[10]

Acute Toxicity Data:

| Route | Organism | LD50/TDLO | Value | Reference |

| Oral | Mouse | LD50 | 368 mg/kg | [9][10] |

| Intraperitoneal | Mouse | LD50 | 25 mg/kg | [5][10] |

| Oral | Rat | LD50 | 3820 mg/kg | [9] |

| Subcutaneous | Mouse | TDLO | 40 mg/kg | [5] |

| Intraperitoneal | Rat | TDLO | 84.3 mg/kg | [5] |

Mechanism of Action: The Central Role of Oxidative Stress

The primary mechanism of TCHQ-induced toxicity is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress.[1][2] TCHQ can undergo redox cycling to form semiquinone radicals, which in turn react with molecular oxygen to produce superoxide (B77818) radicals.[2] This surge in ROS can overwhelm the cellular antioxidant defense systems, leading to a variety of downstream effects, including DNA damage, lipid peroxidation, and protein modification.[1][2]

Key Cellular Effects:

-

Glutathione (B108866) Depletion: TCHQ has been shown to cause a significant depletion of glutathione (GSH) in vivo, with studies reporting a more than 60% reduction in the liver tissue of mice treated with TCHQ.[3] GSH is a critical cellular antioxidant, and its depletion renders cells more susceptible to oxidative damage.[3]

-

DNA Damage: TCHQ can induce DNA lesions, including the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.[2][11] This genotoxic effect is a key contributor to its potential carcinogenicity.[3]

-

Mitochondrial Dysfunction: TCHQ can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[9]

-

Cell Death (Apoptosis and Necrosis): Depending on the dose and cell type, TCHQ can induce either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8][12] At lower concentrations, it tends to induce apoptosis, while at higher concentrations, it can lead to massive ROS production and a switch to necrotic cell death.[12]

Signaling Pathways Modulated by this compound

TCHQ has been shown to modulate several key signaling pathways, primarily as a consequence of ROS-induced cellular stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

TCHQ can induce the activation of the MAPK pathway, particularly the extracellular signal-regulated kinase (ERK).[1] Studies have shown that higher doses of TCHQ lead to a large amount of ROS and sustained ERK activation, which is linked to necrotic cell death in splenocytes.[1][12]

Caption: TCHQ-induced ROS production leads to sustained ERK activation and subsequent necrosis.

Apoptosis Pathway and Bcl-2 Regulation

TCHQ can trigger the intrinsic apoptosis pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[9] Interestingly, TCHQ has also been found to upregulate the expression of the anti-apoptotic protein Bcl-2.[9] Overexpression of Bcl-2 can inhibit TCHQ-induced apoptosis, suggesting a potential mechanism for tumor promotion.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pentachlorophenol Metabolite this compound Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Pentachlorophenol Metabolite this compound Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death | PLOS One [journals.plos.org]

- 11. ZBP1 causes inflammation by inducing RIPK3-mediated necroptosis and RIPK1 kinase activity-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of pentachlorophenol (PCP) and its metabolite this compound (TCHQ) on liver cells are modul… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrachlorohydroquinone (TCHQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorohydroquinone (TCHQ), systematically named 2,3,5,6-tetrachlorobenzene-1,4-diol, is a chlorinated aromatic organic compound.[1] It is a significant metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP).[2] TCHQ is recognized for its cytotoxic effects, which are linked to the induction of reactive oxygen species (ROS) and the subsequent activation of critical cellular signaling pathways.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of TCHQ, detailed experimental protocols for their determination, and an examination of its role in cellular signaling.

Physical and Chemical Properties

The physical and chemical properties of TCHQ are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetrachlorobenzene-1,4-diol | [1] |

| Synonyms | This compound, 2,3,5,6-Tetrachloro-1,4-benzenediol, TCHQ, Tetrachloroquinol | [1][2] |

| CAS Number | 87-87-6 | [1] |

| Molecular Formula | C₆H₂Cl₄O₂ | [1] |

| Molecular Weight | 247.89 g/mol | [1] |

| Appearance | Light beige to off-white or light orange crystalline powder/solid | [1][2] |

| Melting Point | 238-242 °C | [1][3] |

| Boiling Point | 352.31 °C (rough estimate) | [1] |

| Density | 1.8232 g/cm³ (rough estimate) | [1] |

| pKa | 5.54 ± 0.33 (Predicted) | [1] |

| Water Solubility | 21.5 mg/L (temperature not stated) | [1] |

| Solubility in Organic Solvents | DMSO (Sparingly), Methanol (Slightly, Heated) | [1] |

Experimental Protocols

Synthesis of 2,3,5,6-Tetrachlorohydroquinone (TCHQ)

A common method for the synthesis of hydroquinones is the reduction of the corresponding quinone. In the case of TCHQ, this involves the reduction of 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil).

Reaction:

C₆Cl₄O₂ (Chloranil) + Reductant → C₆H₂Cl₄O₂ (TCHQ)

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) in a suitable organic solvent such as ethanol (B145695) or diethyl ether in a round-bottom flask.

-

Reduction: While stirring, add a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium dithionite (B78146) (Na₂S₂O₄). The addition should be done portion-wise to control the reaction rate.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the colored chloranil (B122849) spot and the appearance of the TCHQ spot.

-

Work-up: Once the reaction is complete, the reaction mixture is typically acidified with a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent and to protonate the hydroquinone.

-

Extraction: The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. TCHQ can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of acetic acid and ethanol.[2] Sublimation can also be used for purification.[2]

Determination of Physical Properties

Melting Point Determination (Capillary Method): [3][4]

-

A small amount of the finely powdered TCHQ is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[3][4]

Boiling Point Determination (Thiele Tube Method): [5]

-

A small amount of liquid TCHQ (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method): [6][7]

-

An excess amount of solid TCHQ is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

The concentration of TCHQ in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Spectrophotometric Method): [8][9][10]

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of TCHQ is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often by plotting pH versus the log of the ratio of the concentrations of the deprotonated and protonated forms.[10]

Signaling Pathway Involvement: ROS-Triggered MAPK Activation

TCHQ is known to induce cellular toxicity through the generation of Reactive Oxygen Species (ROS).[2] This increase in ROS can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[11] The key kinases in this pathway affected by TCHQ are c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

Experimental Protocol: Analysis of MAPK Pathway Activation by Western Blot

Objective: To determine the effect of TCHQ on the phosphorylation status of JNK, p38, and ERK in a cell line of interest.

-

Cell Culture and Treatment:

-

Culture the desired cells to 70-80% confluency.

-

Treat the cells with various concentrations of TCHQ for different time points. Include a vehicle-treated control group.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).[12]

-

-

SDS-PAGE and Western Blotting: [12][13][14][15]

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[12]

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of JNK, p38, ERK, and a loading control protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Experimental Protocol: Measurement of Intracellular ROS Production

Objective: To quantify the generation of intracellular ROS in response to TCHQ treatment using a fluorescent probe.

-

Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements.

-

Cell Treatment: Treat the cells with different concentrations of TCHQ for various durations. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS). Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating them in a buffer containing the probe.[16]

-

Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.[16]

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to the cell number or protein concentration to account for variations in cell density.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. youtube.com [youtube.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. echemi.com [echemi.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Solubility of Tetrachlorohydroquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetrachlorohydroquinone (TCHQ), a significant metabolite of the pentachlorophenol (B1679276) biocide. An understanding of its solubility in various organic solvents is paramount for its application in toxicological studies, as a reference standard, and in the development of novel therapeutics. This document collates available quantitative solubility data, outlines detailed experimental methodologies for its determination, and explores the key signaling pathways influenced by TCHQ.

Quantitative Solubility of this compound

This compound (CAS No. 87-87-6; Molecular Formula: C₆H₂Cl₄O₂) is a crystalline solid that is sparingly soluble in aqueous solutions but exhibits greater solubility in several organic solvents.[1] The available quantitative and qualitative solubility data are summarized in the tables below for easy comparison.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | ~ 30 | Not Specified | |

| Dimethyl sulfoxide (B87167) (DMSO) | ~ 30 | Not Specified | Also described as "sparingly soluble".[2] |

| Ethanol | ~ 30 | Not Specified | |

| Water | 0.0215 | Not Specified | Corresponds to 21.5 mg/L.[2] |

| Ethanol:PBS (pH 7.2) (1:1) | ~ 0.5 | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Description | Conditions |

| Methanol | Slightly Soluble | With heating.[2] |

Experimental Protocols for Solubility Determination

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3]

Principle:

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[4]

-

Place the container in a constant temperature bath or incubator and agitate (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's properties. Regular sampling and analysis can determine when equilibrium has been reached (i.e., when the concentration of the solute in the solution no longer changes over time).[5]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.[4][5]

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of TCHQ) until the solute is completely dry.

-

Once dry, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[4][5]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish with the residue minus the initial mass of the empty evaporating dish.

-

Solubility is then calculated and can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (molarity).

-

UV/Vis Spectrophotometry Method

For compounds that possess a chromophore and absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a rapid and sensitive method for determining solubility. This compound has a maximum absorbance (λmax) at 309 nm, making it suitable for this technique.[1]

Principle:

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Detailed Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the λmax of TCHQ (309 nm) using a UV/Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility determination to create a proper blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at 309 nm.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

-

Signaling Pathways and Biological Interactions

This compound is known to exert significant biological effects, primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of cellular signaling pathways that can lead to either apoptosis or necrosis.[6][7][8]

TCHQ-Induced ROS Generation and Cellular Response

The following diagram illustrates the proposed mechanism by which TCHQ induces cellular stress and subsequent cell death pathways.

Caption: TCHQ induces ROS, leading to prolonged ERK activation and mitochondrial damage, ultimately resulting in necrotic cell death.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a solid compound like this compound is depicted in the following workflow diagram.

Caption: A general workflow for determining the solubility of TCHQ using either gravimetric analysis or UV/Vis spectroscopy.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 87-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. The Pentachlorophenol Metabolite this compound Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death | PLOS One [journals.plos.org]

- 7. The pentachlorophenol metabolite this compound induces massive ROS and prolonged p-ERK expression in splenocytes, leading to inhibition of apoptosis and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrachlorohydroquinone: Properties, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorohydroquinone (TCHQ), a chlorinated hydroquinone (B1673460), is a compound of significant interest in toxicological and developmental research. As a metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP), its role in mediating PCP's toxicity, including the generation of reactive oxygen species (ROS) and induction of necrotic cell death, has been a subject of extensive study. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a focus on its molecular weight. Detailed experimental protocols for the determination of its molecular weight via mass spectrometry and X-ray crystallography are presented. Furthermore, this document outlines a common synthetic route and discusses its applications in scientific research, particularly in the fields of toxicology and drug development.

Physicochemical Properties of this compound

This compound, with the IUPAC name 2,3,5,6-tetrachlorobenzene-1,4-diol, is a crystalline solid that typically appears as light beige or white to light yellow crystals.[1][2] Its chemical structure consists of a hydroquinone backbone with four chlorine atoms substituting the hydrogen atoms on the benzene (B151609) ring.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₄O₂ | [3] |

| Molecular Weight | 247.89 g/mol | [2] |

| CAS Number | 87-87-6 | [4] |

| Appearance | Light beige to off-white or light orange crystalline powder/solid | [1][2] |

| Melting Point | 238-240 °C | [2] |

| Boiling Point | 352.31 °C (estimated) | [5] |

| Water Solubility | 21.5 mg/L (temperature not stated) | [2] |

| Solubility in Organic Solvents | Moderately soluble in organic solvents. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (30 mg/ml), and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). Sparingly soluble in Methanol (B129727) (slightly, when heated). | [1][2][6] |

| pKa | 5.54 ± 0.33 (Predicted) | [5] |

| λmax | 309 nm | [6] |

Experimental Determination of Molecular Weight

Accurate determination of the molecular weight of a compound is crucial for its identification and characterization. The two primary methods for the precise determination of the molecular weight of small organic molecules like this compound are mass spectrometry and single-crystal X-ray crystallography.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight with high accuracy.

Experimental Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Ensure the this compound sample is pure. Purification can be achieved by recrystallization from ethanol or a mixture of acetic acid and ethanol.[2]

-

Prepare a dilute solution of the purified sample in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 1 µg/µL to 1 ng/µL.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Calibrate the instrument using a known standard, such as perfluorotributylamine (B110022) (PFTBA), to ensure high mass accuracy.

-

Set the ion source temperature to an appropriate value to ensure vaporization of the sample without thermal decomposition (typically 150-250 °C).

-

Set the electron energy to 70 eV, which is standard for EI to induce ionization and fragmentation.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·), which corresponds to the intact molecule with the loss of one electron. For this compound (C₆H₂Cl₄O₂), this peak will appear at an m/z corresponding to its molecular weight.

-

The isotopic pattern of the molecular ion peak is critical for confirmation. Due to the presence of four chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks with a characteristic intensity ratio.

-

The most abundant peak in the spectrum is referred to as the base peak.

-

Figure 1: Experimental workflow for molecular weight determination by mass spectrometry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. From the determined crystal structure, the exact molecular formula and thus the molecular weight can be unequivocally established.

Experimental Protocol: Molecular Structure and Weight Determination by X-ray Crystallography

-

Crystal Growth:

-

This is often the most challenging step. High-quality single crystals of this compound are required.

-

Methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution can be employed.[7]

-

A suitable solvent system must be identified. Given its solubility, solvents like ethanol, or mixtures containing acetic acid could be explored.[2]

-

The goal is to obtain a single crystal with dimensions of at least 0.1 mm in all directions, free from cracks and other defects.[8]

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of reflections) are processed.

-

The crystal system and unit cell dimensions are determined.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is refined against the experimental data to optimize the atomic positions, and thermal parameters.

-

-

Data Analysis and Molecular Weight Confirmation:

-

The final refined structure provides the precise atomic coordinates of all atoms in the molecule.

-

This allows for the unambiguous determination of the molecular formula (C₆H₂Cl₄O₂).

-

The molecular weight is then calculated based on the atomic masses of the constituent atoms.

-

Figure 2: Experimental workflow for X-ray crystallography.

Synthesis and Purification

While this compound is a known metabolite of pentachlorophenol, for research purposes, a reliable synthetic route is necessary. A common laboratory-scale synthesis involves the chlorination of hydroquinone.

Synthetic Pathway:

The synthesis is a two-step process:

-

Oxidation of Hydroquinone: Hydroquinone is first oxidized to 1,4-benzoquinone (B44022).

-

Chlorination of 1,4-Benzoquinone: The resulting 1,4-benzoquinone is then subjected to chlorination to yield this compound. This step requires careful control of the reaction conditions to achieve the desired level of chlorination.[9]

Purification:

The crude product can be purified by recrystallization. Common solvents for recrystallization include ethanol or a mixture of acetic acid and ethanol.[2] Sublimation can also be used as a purification method.[2]

Figure 3: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is primarily used as an analytical standard and a research chemical.[10] Its biological activities make it a valuable tool for studying cellular processes and toxicological pathways.

-

Toxicology Research: As a major metabolite of pentachlorophenol, TCHQ is extensively studied to understand the mechanisms of PCP-induced toxicity. It is known to be cytotoxic and induces the production of reactive oxygen species (ROS), leading to oxidative stress.[6]

-

Cell Death Studies: Research has shown that TCHQ can induce necrotic cell death in splenocytes and inhibit apoptosis.[6] This makes it a useful compound for investigating the molecular pathways that regulate different forms of cell death.

-

Drug Development: While not a therapeutic agent itself, understanding the mechanisms by which TCHQ induces cytotoxicity can provide insights for the development of new anticancer drugs that target similar pathways. The study of its interaction with cellular components can aid in the design of molecules with specific biological activities.

Conclusion

This compound is a well-characterized compound with a defined molecular weight and distinct physicochemical properties. The experimental determination of its molecular weight can be reliably achieved through standard analytical techniques such as mass spectrometry and X-ray crystallography, for which detailed protocols have been outlined. Its synthesis from hydroquinone provides a viable route for obtaining the compound for research purposes. The primary application of this compound lies in the field of toxicology and cell biology, where it serves as a crucial tool for investigating the mechanisms of oxidative stress and cell death. For researchers and professionals in drug development, TCHQ provides a model compound for studying the cytotoxic effects of chlorinated quinones, which can inform the design of novel therapeutic agents.

References

- 1. CAS 87-87-6: Tetrachloro-p-hydroquinone | CymitQuimica [cymitquimica.com]

- 2. This compound | 87-87-6 [chemicalbook.com]

- 3. Tetrachloro-p-hydroquinone | C6H2Cl4O2 | CID 66603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroquinone, tetrachloro- [webbook.nist.gov]

- 5. 2,3,5,6-Tetrachlorobenzene-1,4-diol [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Tetrachlorohydroquinone: A Key Metabolite in Pentachlorophenol-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenol (B1679276) (PCP), a broad-spectrum biocide historically used as a pesticide, fungicide, and wood preservative, is a persistent environmental pollutant with recognized carcinogenic and toxic properties. While the toxicity of PCP itself is a concern, its metabolism into reactive intermediates significantly contributes to its adverse health effects. A primary and highly toxic metabolite of PCP is tetrachlorohydroquinone (TCHQ). This technical guide provides a comprehensive overview of TCHQ as a metabolite of PCP, focusing on its formation, toxicological profile, and the experimental methodologies used to study its effects. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, pharmacology, and drug development.

Metabolic Pathway of Pentachlorophenol to this compound

The biotransformation of pentachlorophenol to this compound is a critical activation step that enhances its toxicity. This metabolic conversion primarily occurs in the liver and involves a multi-enzyme process.

In mammalian systems, the metabolism of PCP to TCHQ is initiated by cytochrome P450 enzymes.[1] This process involves the oxidative dechlorination of PCP.[2] Pretreatment of rats with phenobarbital, an inducer of microsomal enzymes, has been shown to increase the metabolism of PCP to TCHQ both in vivo and in vitro, highlighting the role of these inducible enzymes.[3]

The pathway is not a direct conversion but proceeds through a reactive intermediate, tetrachlorobenzoquinone (TCBQ). In some bacterial systems, the enzyme pentachlorophenol 4-monooxygenase (PcpB) catalyzes the conversion of PCP to TCBQ.[4] Subsequently, tetrachlorobenzoquinone reductase (PcpD) reduces TCBQ to the more stable, yet still highly toxic, TCHQ.[4] While this two-step process is well-characterized in bacteria, a similar mechanism involving the formation of a quinone intermediate is believed to occur in mammals.

Following its formation, TCHQ can be conjugated with glucuronic acid, facilitating its excretion in the urine.[3]

Toxicological Effects of this compound

TCHQ is considerably more toxic than its parent compound, PCP. Its toxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Oxidative Stress and Cellular Damage

TCHQ can autoxidize to its semiquinone radical under physiological conditions, a process that generates superoxide (B77818) radicals.[5] The dismutation of these radicals to hydrogen peroxide can further lead to the formation of highly reactive hydroxyl radicals, which can damage cellular macromolecules, including DNA, lipids, and proteins.[3] This induction of massive and sudden ROS production is a key mechanism of TCHQ-induced cytotoxicity.[4][6] In vivo studies have demonstrated that TCHQ can cause a significant depletion of glutathione (B108866) (GSH), a major intracellular antioxidant, in mouse liver.[7]

Genotoxicity and Carcinogenicity

The generation of ROS by TCHQ can lead to significant DNA damage. TCHQ has been shown to induce the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage, in the liver DNA of mice.[5][8] It also causes DNA single-strand breaks and alkali-labile sites in cultured Chinese hamster ovary (CHO) cells.[9] This genotoxic activity is considered a contributing factor to the carcinogenicity of PCP.[5]

Cell Death Pathways: Apoptosis and Necrosis

TCHQ can induce both apoptosis and necrosis in a dose-dependent manner. At lower concentrations, it can trigger apoptosis, while at higher concentrations, it leads to necrotic cell death.[2][6] In splenocytes, high doses of TCHQ cause necrosis through the induction of massive ROS and prolonged activation of the ERK signaling pathway.[6]

Data Presentation

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of TCHQ from various studies.

Table 1: Cytotoxicity of this compound (TCHQ)

| Cell Line | Assay | Endpoint | Value | Reference |

| HepG2 | Neutral Red Uptake | IC50 | 129.40 ± 1.08 µM | [10] |

| Splenocytes (mouse) | MTT | Cell Viability | 27.94% at 50 µM (30 min) | [6] |

| Splenocytes (mouse) | MTT | Cell Viability | 20.24% at 50 µM (6 hr) | [6] |

Table 2: Genotoxicity of this compound (TCHQ)

| Experimental System | Endpoint | Concentration/Dose | Effect | Reference |

| Male B6C3F1 mice (in vivo) | 8-OH-dG in liver DNA | 300 mg/kg/day for 2 weeks | ~50% enhancement | [8] |

| Chinese hamster ovary (CHO) cells | DNA single-strand breaks | 2-10 µg/mL | Induction | [9] |

Signaling Pathways Modulated by this compound

TCHQ has been shown to modulate several key signaling pathways, primarily as a consequence of ROS-induced cellular stress. The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are significantly affected.

TCHQ-induced ROS can trigger the activation of these MAPK pathways.[11] In splenocytes, high concentrations of TCHQ lead to prolonged activation of ERK, which is associated with necrotic cell death.[6] Inhibition of ROS production can prevent this sustained ERK activation and switch the mode of cell death to apoptosis.[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Metabolism of Pentachlorophenol Using Liver Microsomes

Objective: To determine the in vitro conversion of PCP to TCHQ by liver microsomal enzymes.

Materials:

-

Pentachlorophenol (PCP)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[13]

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., cold acetonitrile)

-

Analytical standards for PCP and TCHQ

Procedure:

-

Prepare a stock solution of PCP in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is low (<0.2%).[12]

-

In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5-1 mg/mL protein concentration), phosphate buffer, and PCP at the desired concentration.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.[13]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of TCHQ using a validated analytical method such as GC-MS or LC-MS/MS.

Analysis of this compound in Urine by GC-MS

Objective: To quantify the levels of TCHQ in urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of TCHQ)

-

5 M KOH for hydrolysis[1]

-

Concentrated acetic acid for pH adjustment[1]

-

Extraction solvent (e.g., ethyl acetate:hexane mixture)[1]

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)-trifluoroacetamide with 1% trimethylchlorosilane)[14]

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

To a 2 mL urine sample, add the internal standard and 200 µL of 5 M KOH.[1]

-

Hydrolyze the sample at 70°C for 10 minutes to cleave any glucuronide conjugates.[1]

-

Cool the sample and adjust the pH to ~4.5 with concentrated acetic acid.[1]

-

Perform liquid-liquid extraction by adding 1.5 mL of the extraction solvent, vortexing, and centrifuging to separate the layers.[1]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and add the derivatizing agent. Heat to form the trimethylsilyl (B98337) (TMS) derivatives of TCHQ.

-

Inject an aliquot of the derivatized sample into the GC-MS for analysis.

References

- 1. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of pentachlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pentachlorophenol metabolite this compound induces massive ROS and prolonged p-ERK expression in splenocytes, leading to inhibition of apoptosis and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of pentachlorophenol glucuronide in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pentachlorophenol Metabolite this compound Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death | PLOS One [journals.plos.org]

- 7. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. The pentachlorophenol metabolite tetrachloro-p-hydroquinone induces the formation of 8-hydroxy-2-deoxyguanosine in liver DNA of male B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of pentachlorophenol and its metabolite this compound on cell growth and the induction of DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of Tetrachlorohydroquinone

An In-Depth Technical Guide to the Toxicological Profile of Tetrachlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TCHQ) is a significant metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP).[1][2] While the toxicity of PCP has been extensively studied, TCHQ has emerged as a metabolite of particular concern due to its own inherent toxicity, which in some cases surpasses that of the parent compound.[3] This technical guide provides a comprehensive overview of the toxicological profile of TCHQ, with a focus on its chemical properties, toxicokinetics, mechanisms of toxicity, and genotoxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity

This compound is a chlorinated hydroquinone (B1673460) that is characterized by a benzene (B151609) ring substituted with four chlorine atoms and two hydroxyl groups.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,3,5,6-tetrachlorobenzene-1,4-diol | [4][5] |

| Synonyms | TCHQ, Tetrachloro-p-hydroquinone, Perchlorohydroquinone | [6][7][8] |

| CAS Number | 87-87-6 | [9][10] |

| Molecular Formula | C₆H₂Cl₄O₂ | [9][10] |

| Molecular Weight | 247.89 g/mol | [4][5] |

| Appearance | Tan or light yellow to brown crystalline powder | [6] |

| Melting Point | 238-240 °C | [6] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in water. | [8] |

Toxicokinetics

Detailed toxicokinetic studies specifically on this compound are limited. Much of the available information is derived from studies on its parent compound, pentachlorophenol (PCP).

Absorption, Distribution, Metabolism, and Excretion (ADME)

As a metabolite of PCP, TCHQ is formed primarily in the liver.[11] Information regarding the specific absorption, distribution, and excretion of TCHQ following direct exposure is not well-documented in the readily available literature. For PCP, the primary routes of human exposure are inhalation, oral, and dermal contact. Once absorbed, PCP is distributed to various tissues, with the highest concentrations found in the liver and kidneys. Metabolism of PCP to TCHQ is a key step in its biotransformation. The excretion of PCP and its metabolites occurs mainly through the urine.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal studies, with oral and intraperitoneal routes of administration being the most common.

Table 2: Acute Toxicity of this compound

| Species | Route | LD50 | Reference |

| Mouse | Oral | 25 mg/kg | [9][12] |

| Mouse | Oral | 368 mg/kg | [8][13] |

| Rat | Oral | 3820 mg/kg | [6] |

| Mouse | Intraperitoneal | 25 mg/kg | [8][13] |

| Rat | Intraperitoneal (TDLo) | 84.3 mg/kg | [9][12] |

| Mouse | Subcutaneous (TDLo) | 40 mg/kg | [9][12] |

TDLo: Toxic Dose Low, the lowest dose of a substance that produces a toxic effect.

Subchronic and Chronic Toxicity

Genotoxicity

This compound has been shown to exhibit genotoxic effects. Mutagenic effects have been observed in experimental animals.[7] The genotoxicity of TCHQ is believed to be linked to its ability to induce DNA damage.[11]

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound.[7][9] Studies on the parent compound, PCP, have indicated potential reproductive and developmental effects, but direct evidence for TCHQ is needed.

Mechanisms of Toxicity

The primary mechanism of this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This oxidative stress, in turn, triggers several downstream signaling pathways, leading to cellular damage, apoptosis, or necrosis.

Oxidative Stress and ROS Generation

TCHQ can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS. This leads to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense mechanisms.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under conditions of oxidative stress induced by TCHQ, Nrf2 is activated.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

TCHQ has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these pathways is often linked to the cellular response to stress and can lead to either cell survival or apoptosis.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the toxicity of this compound.

Cytotoxicity Assays

8.1.1 MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of TCHQ for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[11][13]

Protocol Outline:

-

Expose cells to TCHQ for the desired time.

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualize and score the comets using fluorescence microscopy and specialized software.[14]

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: Lipid peroxidation is a marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified.[14]

Protocol Outline:

-

Prepare cell lysates or tissue homogenates from TCHQ-treated and control samples.

-